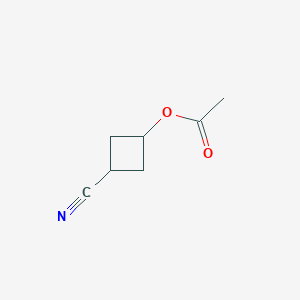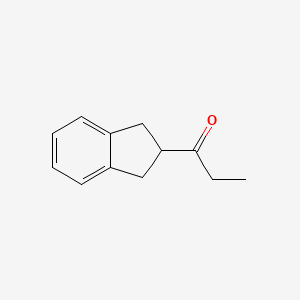
Phosphoranediamine, 1,1-difluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoranediamine, 1,1-difluoro- is a chemical compound with the molecular formula F₂H₅N₂P. It is known for its unique properties and applications in various fields of science and industry. This compound is characterized by the presence of two fluorine atoms attached to a phosphoranediamine structure, which imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphoranediamine, 1,1-difluoro- typically involves the fluorination of phosphoranediamine precursors. One common method is the reaction of diaminophosphorane with fluorinating agents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). These reactions are usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms .
Industrial Production Methods
Industrial production of Phosphoranediamine, 1,1-difluoro- often employs large-scale fluorination processes. These processes utilize advanced fluorinating reagents and catalysts to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Phosphoranediamine, 1,1-difluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and chemical properties.
Addition Reactions: It can react with multiple bonds, such as alkenes and alkynes, to form addition products.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various phosphoranediamine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Aplicaciones Científicas De Investigación
Phosphoranediamine, 1,1-difluoro- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Phosphoranediamine, 1,1-difluoro- involves its interaction with molecular targets and pathways. The fluorine atoms play a crucial role in modulating the compound’s reactivity and interactions. The compound can form stable complexes with various biomolecules, influencing their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
- Phosphoranediamine, 1,1’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N’,N’-tetramethyl-)
- 1,1-Difluorocyclopropane derivatives
Uniqueness
Phosphoranediamine, 1,1-difluoro- is unique due to its specific fluorine substitution pattern and the resulting chemical properties. Compared to other similar compounds, it exhibits distinct reactivity and stability, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
60448-09-1 |
|---|---|
Fórmula molecular |
F2H4N2P+ |
Peso molecular |
101.016 g/mol |
Nombre IUPAC |
diamino(difluoro)phosphanium |
InChI |
InChI=1S/F2H4N2P/c1-5(2,3)4/h3-4H2/q+1 |
Clave InChI |
LGIIPNZMCQPJPO-UHFFFAOYSA-N |
SMILES canónico |
N[P+](N)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


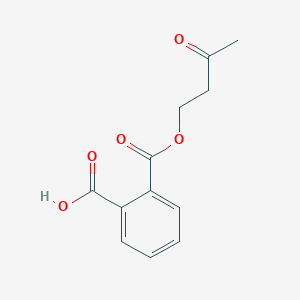
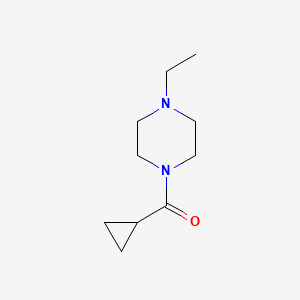
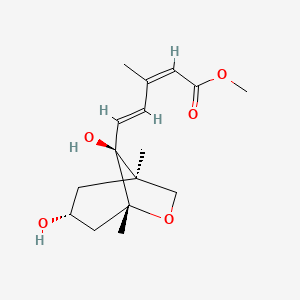
![Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate](/img/structure/B13420640.png)
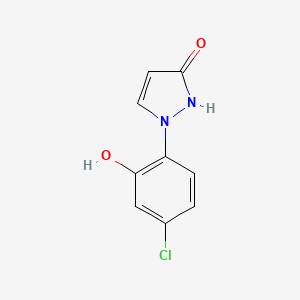
![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one](/img/structure/B13420648.png)
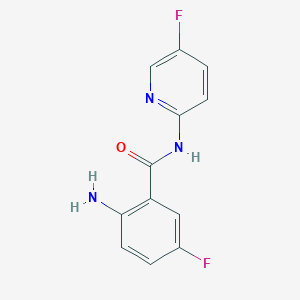
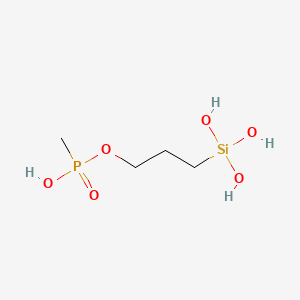



![(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13420698.png)
